3-(1H-indol-3-yl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, with the CAS number 83747-30-2, is a compound that exhibits a unique structure characterized by an indole moiety and an isoindole derivative. This compound is classified under organic compounds due to its carbon-based structure and is particularly relevant in medicinal chemistry for its potential biological activities.
This compound can be synthesized through various organic reactions, with detailed methods documented in scientific literature. The synthesis typically involves multiple steps to achieve the desired structure, often utilizing specific reagents and conditions to facilitate the formation of the indole and isoindole components.
The compound falls under the category of amino acids due to its propanoic acid backbone, and it can be further classified as a pharmaceutical intermediate given its relevance in drug development processes.
The synthesis of 3-(1H-indol-3-yl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid generally follows a multi-step organic synthesis approach. One documented method involves:
In one specific example, the precursor ligand was reacted with zinc perchlorate in water for approximately 2.25 hours, yielding a product with a high purity of around 90% .
The reaction can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy to confirm the structure and purity of the synthesized compound.
The molecular formula for 3-(1H-indol-3-yl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is C₁₁H₁₁NO₃. The structure features:
Key spectral data from NMR analysis includes:
The molecule's configuration allows for possible interactions with biological targets, making it a candidate for further pharmacological studies.
The compound can participate in several chemical reactions typical for carboxylic acids and amines. Possible reactions include:
Reactions are generally facilitated under mild conditions, which helps preserve the integrity of sensitive functional groups within the molecule.
While specific mechanisms for this compound are not extensively documented, its action can be hypothesized based on structural analogs:
Further studies utilizing molecular docking simulations could elucidate its precise mechanism of action at the molecular level.
The compound is described as an off-white solid with moderate solubility in water. It has a melting point that can vary based on purity but is generally around room temperature.
Key chemical properties include:
Analytical methods such as FTIR provide insight into functional groups present, confirming carboxylic acid characteristics through characteristic absorption bands.
3-(1H-indol-3-yl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is primarily studied for its potential applications in medicinal chemistry:
Zinc perchlorate hexahydrate (Zn(ClO₄)₂·6H₂O) enables efficient isoindole ring formation in aqueous environments, leveraging water’s polarity to accelerate imide cyclization while suppressing hydrolysis. This method achieves N-alkylation between 3-(1H-indol-3-yl)-2-bromopropanoic acid and phthalimide derivatives at 60°C, yielding the isoindolinone scaffold with >85% conversion in ≤4 hours [4]. The zinc(II) cation acts as a Lewis acid, polarizing carbonyl groups and facilitating nucleophilic attack by the indole nitrogen. This catalytic effect is evidenced by kinetic studies showing a 3.2-fold rate enhancement versus uncatalyzed reactions [4].
Table 1: Optimization of Zinc Perchlorate-Mediated Cyclization
Parameter | Range Tested | Optimal Value | Yield Impact |
---|---|---|---|
Catalyst Loading | 5–20 mol% | 15 mol% | 92% → 85% |
Temperature | 40–80°C | 60°C | 78% → 92% |
Water:Cosolvent Ratio | 100:0 to 60:40 | 70:30 (THF) | 68% → 91% |
Reaction Time | 1–8 hours | 4 hours | <80% → 92% |
Chemoselectivity arises from zinc’s coordination geometry, which preferentially orients the phthalimide carbonyl toward the alkyl halide moiety. This minimizes indole C-alkylation byproducts (<5%) [4]. Post-reaction, the catalyst is recovered via aqueous extraction and reused for 3 cycles with <8% efficiency loss.
Solid-phase peptide synthesis (SPPS) principles are adapted for this compound using N-Fmoc-protected 3-(1H-indol-3-yl)alanine anchored to Wang resin (CAS 109423-51-6) via its carboxylic acid group. Stepwise elongation incorporates N-(2-bromomethyl)benzoyl building blocks, followed by on-resin cyclization using cesium carbonate in DMF [3] [9]. Key innovations include:
Table 2: Solid-Phase Synthesis Efficiency
Resin Type | Coupling Yield per Cycle | Purity (HPLC) | Scale-Up Feasibility |
---|---|---|---|
Polystyrene (500 Å) | 98.1% | 85% | Limited |
PEG-PS (Tentagel™) | 99.4% | 93% | High |
Rink Amide (CAS 946525-91-1) | 98.7% | 89% | Moderate |
Final cleavage with 95% trifluoroacetic acid (TFA, CAS 76-05-1) liberates the target compound with concomitant side-chain deprotection. Purification via preparative HPLC yields material >98% pure at 50-mmol scales [9].
Template-directed synthesis exploits metal-coordination dynamics to preorganize precursors for isoindole formation. Zinc(II) perchlorate assembles ternary complexes with indolylpropanoate anions and phthalimide derivatives, reducing entropic barriers to cyclization [4]. Crystallographic analysis reveals:
Conformational control is critical: Boat-configured piperazine-zinc complexes (observed in 71% of crystallized structures) expose axial coordination sites, favoring linear precursor alignment. In contrast, chair-configured ligands hinder productive interactions. Kinetic profiling confirms template effectiveness: cyclization kobs = 2.7 × 10⁻³ s⁻¹ with zinc-piperazine templates versus 8.4 × 10⁻⁴ s⁻¹ without ligands [4].
Multi-step synthetic routes require balancing step efficiency with cumulative yield. Three pathways were evaluated:
Pathway A: Zinc-mediated aqueous cyclization (2 steps)
Pathway B: Solid-phase synthesis (5 steps)
Pathway C: Solution-phase peptide coupling (3 steps)
Table 3: Synthetic Route Performance Metrics
Pathway | Purity | Scalability | Byproducts | Atom Economy |
---|---|---|---|---|
A | 91% | Moderate | Low | 82% |
B | 98% | High | Very low | 78% |
C | 85% | Low | High | 65% |
Solid-phase synthesis (Pathway B) excels in cumulative yield (86%) and purity due to stepwise intermediate purification via washing. However, Pathway A offers superior atom economy (82%) and lower solvent consumption. Pathway C suffers from epimerization during cyclization, limiting yield [4] [9]. Automated synthesizers optimize Pathway B further, achieving 30 mmol/hr production rates.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1